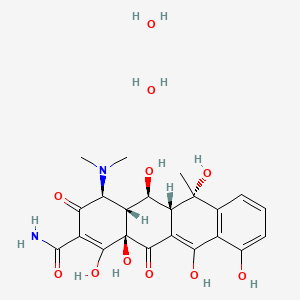
Dexpramipexole dihydrochloride
Übersicht
Beschreibung
Dexpramipexole dihydrochloride is a neuroprotective agent and weak non-ergoline dopamine agonist . It reduces mitochondrial reactive oxygen species (ROS) production, inhibits the activation of apoptotic pathways, and increases cell survival in response to a variety of neurotoxins and β-amyloid neurotoxicity .
Synthesis Analysis
The synthesis of Dexpramipexole dihydrochloride is a complex process that involves multiple steps. The addition of n-hexane has a significant impact on both the enantioselectivity and the reaction rate .
Molecular Structure Analysis
The molecular formula of Dexpramipexole dihydrochloride is C10H17N3S . Its molecular weight is 211.33 g/mol . The IUPAC name is (6 R )-6- N -propyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine .
Chemical Reactions Analysis
Dexpramipexole dihydrochloride has been observed to produce a significant and targeted depletion of eosinophils in the blood of ALS patients . This suggests that it may have potential applications in the treatment of conditions associated with eosinophilic inflammation.
Physical And Chemical Properties Analysis
The physical and chemical properties of Dexpramipexole dihydrochloride are characterized by its molecular formula C10H21Cl2N3OS and molecular weight 302.3 g/mol . The IUPAC name is (6 R )-6- N -propyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine;hydrate;dihydrochloride .
Wissenschaftliche Forschungsanwendungen
Application in Eosinophilic Asthma
Specific Scientific Field
This application falls under the field of Immunology and Pulmonology .
Summary of the Application
Dexpramipexole is being developed as a potential treatment for eosinophilic asthma . Eosinophilic asthma is a type of asthma characterized by high levels of eosinophils, a type of white blood cell, which can cause tissue and organ damage .
Methods of Application or Experimental Procedures
The investigational trial evaluated the effects of three dose levels of oral dexpramipexole for 12 weeks on peripheral blood eosinophil count, lung function, and asthma control .
Results or Outcomes
The trial showed that dexpramipexole targets eosinophilic inflammation, which holds promise for patients with asthma and eosinophil-associated diseases .
Application in Hypereosinophilic Syndromes
Specific Scientific Field
This application falls under the field of Hematology .
Summary of the Application
Dexpramipexole has been studied as an oral steroid-sparing agent in hypereosinophilic syndromes (HESs) . HESs are a group of disorders characterized by high levels of eosinophils, which can cause damage to tissues and organs .
Methods of Application or Experimental Procedures
In a proof-of-concept study, dexpramipexole (150 mg orally twice daily) was evaluated as a glucocorticoid (GC)-sparing agent in HESs .
Results or Outcomes
The study found that 40% of subjects achieved a ≥50% reduction in the minimum effective GC dose to maintain an absolute eosinophil count (AEC) <1000/μL and control clinical symptoms . The study also found that dexpramipexole appears promising as a GC-sparing agent without apparent toxicity in a subset of subjects with GC-responsive HESs .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(6R)-6-N-propyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3S.2ClH/c1-2-5-12-7-3-4-8-9(6-7)14-10(11)13-8;;/h7,12H,2-6H2,1H3,(H2,11,13);2*1H/t7-;;/m1../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMNWXHSYPXQFSK-XCUBXKJBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1CCC2=C(C1)SC(=N2)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN[C@@H]1CCC2=C(C1)SC(=N2)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19Cl2N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20920539 | |
| Record name | 2-Imino-N-propyl-2,3,4,5,6,7-hexahydro-1,3-benzothiazol-6-amine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20920539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dexpramipexole dihydrochloride | |
CAS RN |
104632-27-1 | |
| Record name | Dexpramipexole dihydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104632271 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Imino-N-propyl-2,3,4,5,6,7-hexahydro-1,3-benzothiazol-6-amine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20920539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-Benzothiazolediamine, 4,5,6,7-tetrahydro-N6-propyl-, hydrochloride (1:2), (6R)- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DEXPRAMIPEXOLE DIHYDROCHLORIDE ANHYDROUS | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I9038PKO43 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(3aS,4R,10aS)-2,6-diamino-10,10-dihydroxy-4-(hydroxymethyl)-3a,4,8,9-tetrahydro-1H-pyrrolo[1,2-c]purin-9-yl] hydrogen sulfate](/img/structure/B560001.png)







![Sodium ((1,4-phenylenebis(methanylylidene))bis(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl-3-ylidene))dimethanesulfonate](/img/structure/B560017.png)


![(R)-3-(4-Phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B560023.png)

